![molecular formula C3H7BF3K B1401160 Potassium trifluoro(propyl)boranuide CAS No. 897067-94-6](/img/structure/B1401160.png)
Potassium trifluoro(propyl)boranuide
Overview
Description
Potassium trifluoro(propyl)boranuide is a highly stable organoboron derivative . It is also known by other names such as potassium n-propyltrifluoroborate, Potassium trifluoro(propyl)borate, and potassium;trifluoro(propyl)boranuide .
Molecular Structure Analysis
The molecular formula of Potassium trifluoro(propyl)boranuide is C3H7BF3K . The InChI code is 1S/C3H7BF3.K/c1-2-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1
. The canonical SMILES representation is B-(F)(F)F.[K+]
.
Chemical Reactions Analysis
Potassium trifluoro(organo)borates have shown interesting reactivity, not only through the intermediate formation of difluoroboranes, but also in transmetallation reactions with transition metals . They have proven to be more reactive than boronic acids or esters in numerous reactions .
Physical And Chemical Properties Analysis
The molecular weight of Potassium trifluoro(propyl)boranuide is approximately 149.99 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass is 150.0229964 g/mol .
Scientific Research Applications
Organotrifluoroborates in Transformations
Organotrifluoroborates, including Potassium trifluoro(propyl)boranuide, have emerged as choice reagents for a number of diverse transformations . They provide reactivity patterns that complement those of other available organoboron reagents .
Shelf-life and Stability
Numerous potassium organotrifluoroborates have become commercially available owing to their long shelf-lives . The potassium salts are reliably stable, monomeric, crystalline solids with indefinite shelf-lives .
Cross-coupling Reactions
Organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . They represent stable reservoirs for their more reactive counterparts .
Atom Economy
The trifluoroborates are often more atom economical than boronate ester analogues . This makes them a preferred choice in many chemical reactions.
Synthesis of Existing Substructures
New methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures .
Access to Novel Building Blocks
Organotrifluoroborates have also provided access to novel building blocks that are unknown among other boronic acid surrogates .
Carbon–Carbon Bond-forming Processes
Organotrifluoroborates have been used in areas that include cross-coupling and a variety of other carbon–carbon bond-forming processes .
Other Synthetic Regimes
Organotrifluoroborates have found application in other important synthetic regimes .
Safety and Hazards
Mechanism of Action
Target of Action
Potassium trifluoro(propyl)boranuide, also known as Potassium vinyltrifluoroborate , is a type of organoboron compound . The primary targets of this compound are organic compounds in synthesis reactions . It is often used to add vinyl functional groups to aromatic rings through Suzuki coupling .
Mode of Action
Potassium trifluoro(propyl)boranuide interacts with its targets by acting as a catalyst in organic synthesis reactions . It facilitates the addition of vinyl functional groups to aromatic rings, a common process in organic and medicinal synthesis .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds between a boron compound and a halide .
Pharmacokinetics
It is known to be stable under normal temperatures and can dissolve quickly in water .
Result of Action
The result of Potassium trifluoro(propyl)boranuide’s action is the formation of new organic compounds with vinyl functional groups . For example, it is used as a catalyst in the synthesis of (+)-trifluoromethanol (V099010), a natural anti-tumor product .
Action Environment
The action of Potassium trifluoro(propyl)boranuide is influenced by environmental factors such as temperature and moisture. It is stable under normal temperatures and can dissolve quickly in water . It is also sensitive to strong acids, strong bases, and flammable substances, and should be stored away from these materials to prevent accidental reactions . Safety measures, such as wearing protective gloves and glasses, should be taken when handling this compound due to its irritant properties .
properties
IUPAC Name |
potassium;trifluoro(propyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BF3.K/c1-2-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICGOEGLXMDRPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
897067-94-6 | |
Record name | potassium trifluoro(propyl)boranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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